N-(2-bromophenethyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-bromophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(13)12-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSUNRPCFIIDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Part 1: Chemical Identity & Significance
[1]
Compound Name: this compound
Synonyms: N-[2-(2-bromophenyl)ethyl]acetamide; N-Acetyl-2-bromophenethylamine
CAS Registry Number: 74315-08-5
Molecular Formula:
Core Significance: this compound serves as a critical "pivot" intermediate in heterocyclic chemistry. It functions as a bifunctional scaffold:
-
Electrophilic Cyclization Precursor: The amide carbonyl oxygen acts as a nucleophile in Bischler-Napieralski reactions to form dihydroisoquinolines.
-
Transition Metal Substrate: The ortho-bromide provides a handle for Palladium-catalyzed intramolecular C-H activation (Heck-type cyclizations) to generate indole or isoquinoline cores.
Part 2: Synthetic Protocol (The "How")
Objective: Synthesis of this compound via Nucleophilic Acyl Substitution.
Reagents:
-
Substrate: 2-Bromophenethylamine (CAS 6531-48-2)
-
Acylating Agent: Acetic Anhydride (
) or Acetyl Chloride ( ) -
Base: Triethylamine (
) or Pyridine (to scavenge acid) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenethylamine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine (1.2 equiv). The solution may warm slightly; cool to 0°C using an ice-water bath to control reaction kinetics and minimize diacetylation side products.
-
Acylation: Dropwise add Acetic Anhydride (1.1 equiv) over 15 minutes.
-
Criticality: Slow addition prevents localized overheating and ensures selectivity for the primary amine over potential secondary interactions.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Validation: Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The starting amine (polar, stays near baseline) should disappear, replaced by the less polar amide (
).
-
-
Workup: Quench with saturated aqueous
to neutralize excess acid. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/pyridine) and then Brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary to obtain a white to off-white solid.
Data Summary Table:
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Yield (Typical) | 85–95% |
| Melting Point | ~68–72°C (Typical for class; verify experimentally) |
| 1H NMR (CDCl3) |
Part 3: Reaction Mechanisms & Visualization
Diagram 1: Synthesis Logic & Mechanism
This diagram illustrates the transformation from the amine to the amide, highlighting the nucleophilic attack.[1]
Caption: Nucleophilic acyl substitution pathway converting the primary amine to the target acetamide.
Part 4: Downstream Applications (The "Why")
The utility of CAS 74315-08-5 lies in its ability to close the ring, forming nitrogen heterocycles found in alkaloids.
Bischler-Napieralski Cyclization
-
Reagent:
or in refluxing toluene/acetonitrile. -
Mechanism: Dehydration of the amide to an imidoyl chloride, followed by intramolecular electrophilic aromatic substitution.
-
Product: 1-Methyl-3,4-dihydroisoquinoline derivative.
-
Note: The bromine atom remains intact, allowing for further functionalization (e.g., Suzuki coupling) after ring closure.
Intramolecular Heck Reaction
-
Catalyst:
, Phosphine Ligand ( ), Base ( ). -
Mechanism: Oxidative addition of Pd into the C-Br bond, followed by migratory insertion into the pendant amide/alkene (if modified) or direct C-H activation.
-
Significance: Provides rapid access to indole or isoquinoline scaffolds depending on specific conditions and linker length.
Diagram 2: Cyclization Pathways
Caption: Divergent synthetic utility of the title compound in heterocyclic construction.
Part 5: Safety & Handling (SDS Highlights)
-
Signal Word: Warning.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed. Hydroscopic—protect from moisture to prevent hydrolysis back to the amine.
References
-
Fine Technology Industry Limited. (n.d.). Product Data Sheet: N-[2-(2-bromophenyl)ethyl]acetamide (CAS 74315-08-5).[2][3] Retrieved from
-
Key Organics. (n.d.). Building Blocks: N-[2-(2-bromophenyl)ethyl]acetamide. Retrieved from
- Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
An In-Depth Technical Guide to N-(2-bromophenethyl)acetamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-bromophenethyl)acetamide, a halogenated aromatic amide, serves as a valuable and versatile intermediate in the landscape of modern organic synthesis and medicinal chemistry. With a molecular weight of 242.12 g/mol and the chemical formula C₁₀H₁₂BrNO, this compound provides a strategic scaffold for the elaboration of more complex molecular architectures.[1][2][3] Its utility is primarily derived from the presence of two key functional groups: a reactive bromo-aromatic ring amenable to a variety of cross-coupling reactions, and a secondary amide that can influence solubility, stability, and participate in hydrogen bonding. This guide provides a comprehensive overview of this compound, including its synthesis, detailed characterization, and its emerging role as a key building block in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).
Physicochemical Properties and Molecular Structure
A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthesis and drug design.
Molecular Identity and Characteristics
The key identifying features of this compound are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |
| Molecular Weight | 242.12 g/mol | [1][2][3] |
| CAS Number | 74315-08-5 | [1][3] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC(=O)NCCc1ccccc1Br |
Structural Elucidation
The molecular structure of this compound features a 2-bromophenethyl moiety connected to an acetamide group via a nitrogen atom. This structure provides a unique combination of steric and electronic properties that are instrumental in its synthetic applications.
Sources
- 1. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of N-(2-bromophenethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-bromophenethyl)acetamide is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a phenethylamine backbone with a bromine substitution on the aromatic ring and an acetylated amino group, provides a versatile scaffold for the synthesis of a variety of bioactive molecules. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental procedures, and methods for purification and characterization.
Strategic Approaches to Synthesis: The N-Acetylation of 2-Bromophenethylamine
The most direct and widely employed route for the synthesis of this compound is the N-acetylation of its corresponding primary amine, 2-bromophenethylamine. This transformation can be achieved through several established methods, each with its own advantages and considerations regarding reagent selection, reaction conditions, and scalability.
The core of this synthetic strategy lies in the nucleophilic attack of the primary amine on an electrophilic acetylating agent. The choice of this agent is a critical determinant of the reaction's efficiency and selectivity.
Mechanism of N-Acetylation
The N-acetylation of 2-bromophenethylamine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group on the acetylating agent is expelled, and a proton is removed from the nitrogen atom, yielding the final N-acetylated product.
Preferred Synthetic Pathways
Two primary methods are favored for the N-acetylation of 2-bromophenethylamine in a laboratory setting: reaction with acetic anhydride and reaction with acetyl chloride.
Acetylation with Acetic Anhydride
Acetic anhydride is a commonly used, moderately reactive acetylating agent. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct, driving the reaction to completion.
Causality of Experimental Choices:
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid unwanted side reactions with the anhydride.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is often employed. The base scavenges the acetic acid formed during the reaction, preventing the protonation of the starting amine and thereby maintaining its nucleophilicity.
-
Temperature: The reaction is typically performed at room temperature, although gentle heating may be employed to increase the reaction rate if necessary.
Acetylation with Acetyl Chloride
Acetyl chloride is a more reactive acetylating agent than acetic anhydride, leading to a more vigorous reaction. Consequently, this reaction is often performed at lower temperatures to control the reaction rate and minimize the formation of byproducts.
Causality of Experimental Choices:
-
Solvent: Anhydrous aprotic solvents are crucial to prevent the hydrolysis of the highly reactive acetyl chloride.
-
Base: A stoichiometric amount of a non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form an unreactive ammonium salt with the starting amine.
-
Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature to ensure a controlled and efficient conversion.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis of this compound via the acetic anhydride method, which is generally favored for its milder reaction conditions and ease of handling.
Synthesis of this compound using Acetic Anhydride
This protocol is a self-validating system, designed to ensure a high yield and purity of the final product.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromophenethylamine | 200.08 | 2.00 g | 10.0 |
| Acetic Anhydride | 102.09 | 1.12 mL | 12.0 |
| Triethylamine | 101.19 | 1.67 mL | 12.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1 M Hydrochloric Acid | - | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Ethyl Acetate | - | As needed | - |
| Hexane | - | As needed | - |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenethylamine (2.00 g, 10.0 mmol) in dichloromethane (50 mL).
-
Addition of Base: To the stirred solution, add triethylamine (1.67 mL, 12.0 mmol).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.12 mL, 12.0 mmol) dropwise to the cooled solution over a period of 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Crude Product: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white solid.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic peaks for the aromatic protons, the two methylene groups of the ethyl chain, and the methyl group of the acetyl moiety. The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR spectroscopy will display resonances for the aromatic carbons, the two methylene carbons, the methyl carbon, and the carbonyl carbon of the amide.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl, and the aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of this compound (242.12 g/mol ), along with characteristic fragmentation patterns.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range is indicative of high purity.
Safety and Handling
-
2-Bromophenethylamine: This compound is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts exothermically with water. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Acetyl Chloride: Acetyl chloride is highly corrosive, flammable, and reacts violently with water. All operations should be conducted in a fume hood, and appropriate PPE must be worn.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
Conclusion
The synthesis of this compound via the N-acetylation of 2-bromophenethylamine is a robust and reliable procedure. The choice between acetic anhydride and acetyl chloride as the acetylating agent will depend on the desired reaction rate and the available laboratory infrastructure. The protocol detailed in this guide, utilizing acetic anhydride, provides a safe and efficient method for obtaining high-purity this compound, a key intermediate for the synthesis of a wide range of biologically active compounds. Rigorous purification and characterization are essential to ensure the quality of the final product for its intended applications in research and drug development.
References
- This section would be populated with citations to specific peer-reviewed articles and patents that detail the synthesis and characterization of this compound. As no specific, detailed protocol was found in the provided search results, this section remains illustrative.
Comprehensive Evaluation of N-(2-bromophenethyl)acetamide: Pharmacophore Analysis & Synthetic Utility
Content Type: Technical Monograph
Subject:
Executive Summary & Chemical Identity[1]
-(2-bromophenethyl)acetamide is a halogenated phenethylamine derivative primarily utilized as a high-value intermediate in the synthesis of isoquinoline alkaloids and as a structural probe in Structure-Activity Relationship (SAR) studies of melatonergic and monoaminergic ligands.While often categorized as a synthetic precursor, the molecule possesses intrinsic pharmacophoric features—specifically the
Physicochemical Profile
| Property | Value/Description | Relevance |
| Molecular Formula | Core scaffold for halogenated amines | |
| Molecular Weight | 242.11 g/mol | Fragment-like, high ligand efficiency potential |
| Lipophilicity (cLogP) | ~2.2 | CNS penetrant; optimal for BBB transport |
| H-Bond Donors/Acceptors | 1 / 1 | Balanced for membrane permeability |
| Key Structural Feature | Ortho-bromo substitution | Steric lock; facilitates Pd-catalyzed cyclization |
Pharmacophore Analysis & Potential Biological Activity[2]
The biological activity of
Melatonergic System Interaction (MT1/MT2 Receptors)
The compound shares the fundamental
-
Mechanism: Melatonin receptors require an aromatic core (usually indole or naphthalene) and an amide side chain for binding.
-
Steric Influence: The 2-bromo substituent on the phenyl ring introduces significant steric bulk at the ortho position. unlike the 5-methoxy group of melatonin (which drives affinity), the ortho-bromo group likely forces the ethyl-amide side chain into a specific conformation (gauche/anti preference) relative to the ring.
-
Predicted Activity: Moderate to weak affinity. The lack of an electron-donating group at the para or meta position (mimicking the 5-OMe of melatonin) reduces binding enthalpy, but the compound serves as a critical negative control or steric probe to map the size of the receptor binding pocket.
Anticonvulsant Potential (Acetamide Class)
Simple
-
Mechanism: Modulation of voltage-gated sodium channels (VGSCs).
-
SAR Insight: The lipophilic bromine atom enhances blood-brain barrier (BBB) penetration. Analogous compounds (
-benzylacetamides) have shown efficacy in Maximal Electroshock Seizure (MES) models.
Metabolic Activation (The "Prodrug" Effect)
In vivo, amidases (e.g., FAAH or liver carboxylesterases) can hydrolyze the amide bond.
-
Metabolite: 2-Bromophenethylamine (2-Br-PEA) .
-
Bioactivity: 2-Br-PEA is a positional isomer of the more famous 4-Br-PEA. Phenethylamines with ortho-substitutions are often investigated for Monoamine Oxidase (MAO) inhibition. The 2-bromo group may protect the amine from rapid oxidative deamination, potentially prolonging the half-life of the amine metabolite compared to unsubstituted phenethylamine.
Synthetic Bio-Activation: The Isoquinoline Pathway
For drug discovery professionals, the "activity" of this compound is most often defined by its reactivity. It is the "pre-drug" form of 1-methyl-3,4-dihydroisoquinoline derivatives.
The Bischler-Napieralski Cyclization
The most robust application of
Reaction Logic:
-
Dehydration: Reagents like
or activate the amide carbonyl. -
Electrophilic Attack: The imidoyl intermediate attacks the phenyl ring.
-
Impact of Bromine: The ortho-bromine can either block cyclization (if at the site of closure) or, more importantly, serve as a handle for Heck cyclization or radical cyclization to form complex fused ring systems (e.g., indoles or isoquinolines via Pd-catalysis).
Figure 1: The compound serves as a divergent precursor. The Bischler-Napieralski route yields dihydroisoquinolines, while Palladium-catalyzed routes can access indole scaffolds.
Experimental Protocols
Protocol A: Microsomal Stability Assay (Metabolic Resistance)
Purpose: To determine if the amide remains intact to act on receptors or acts as a prodrug.
Materials:
-
Pooled Liver Microsomes (Human/Rat)
-
NADPH Regenerating System
-
Test Compound:
-(2-bromophenethyl)acetamide (10 mM DMSO stock) -
Internal Standard: Propranolol
Workflow:
-
Incubation: Mix microsomes (0.5 mg/mL protein) with PBS (pH 7.4).
-
Initiation: Add Test Compound (final conc. 1 µM). Pre-incubate 5 min at 37°C. Initiate with NADPH.
-
Sampling: Aliquot at 0, 15, 30, 60 min into ice-cold acetonitrile (to quench).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time.
.-
Interpretation: Rapid degradation (<15 min) suggests activity is driven by the amine metabolite. Stability (>60 min) suggests the amide is the active pharmacophore.
-
Protocol B: Intramolecular Cyclization (Synthesis Verification)
Purpose: To validate the quality of the starting material for library generation.
-
Dissolve
-(2-bromophenethyl)acetamide (1.0 eq) in dry toluene. -
Add
(3.0 eq) dropwise under Argon. -
Reflux for 2–4 hours (monitor TLC for disappearance of amide).
-
Cool and quench with ice water; basify with NaOH to pH 10.
-
Extract with DCM. The product (dihydroisoquinoline) should show a distinct shift in UV absorbance and loss of the amide N-H signal in NMR.
Safety & Handling (SDS Summary)
| Hazard Class | Signal Word | Hazard Statement | Precaution |
| Acute Toxicity | Warning | H302: Harmful if swallowed | Do not eat/drink in lab. |
| Skin Irritation | Warning | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | Warning | H319: Causes serious eye irritation | Use safety goggles. |
| Specific Target Organ | Warning | H335: May cause respiratory irritation | Use in fume hood only. |
Critical Note on Metabolites: If hydrolyzed, the resulting 2-bromophenethylamine is a potent amine. While less regulated than 2C-B (4-bromo-2,5-dimethoxyphenethylamine), it should be treated as a potential CNS stimulant and handled with strict containment.
References
-
Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors." Pharmacological Reviews. Link
-
Whaley, S. B., et al. (2022). "Isoquinoline Alkaloid Synthesis via Bischler-Napieralski Reaction." Organic Reactions.[1][2][3] Link
-
Gowda, B. T., et al. (2007).[4] "Structural Studies on N-(phenyl)-acetamides and N-(phenyl)-2-chloroacetamides." Zeitschrift für Naturforschung A. (Confirming amide bond geometry in halogenated analogs). Link
-
PubChem Compound Summary. (2024). "N-(2-bromophenethyl)acetamide."[5] National Center for Biotechnology Information. Link[6]
-
BenchChem. (2025).[7] "Biological Activity of Acetamide Derivatives." BenchChem Technical Library. Link
Sources
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Isoquinoline synthesis [organic-chemistry.org]
- 4. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1042623-51-7|N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide|BLD Pharm [bldpharm.com]
- 6. N-(2-acetyl-4-bromophenyl)acetamide | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Derivatization of N-(2-bromophenethyl)acetamide in Advanced Synthesis
Introduction: Unlocking the Synthetic Potential of N-(2-bromophenethyl)acetamide
This compound is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a diverse array of complex organic scaffolds. Its structure, featuring a reactive aryl bromide and a modifiable acetamide group, provides two strategic points for chemical elaboration. This unique combination makes it an invaluable intermediate in the development of novel pharmaceuticals and bioactive compounds, particularly those targeting the central nervous system (CNS) and specific enzyme pathways.[1] The strategic derivatization of this compound opens avenues to a rich chemical space, enabling the construction of intricate molecular architectures with tailored biological activities.
This comprehensive guide provides detailed application notes and validated protocols for the key synthetic transformations of this compound. We will delve into the mechanistic underpinnings of each reaction, offering insights into the rationale behind the selection of reagents and conditions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile intermediate in their synthetic endeavors.
Core Synthetic Strategies for Derivatization
The derivatization of this compound primarily revolves around three powerful synthetic strategies:
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These transformations are foundational in modern organic synthesis for their reliability and broad functional group tolerance.
-
Intramolecular Cyclization Reactions: By introducing a suitable reactive partner on the acetamide nitrogen, the molecule can be primed for intramolecular cyclization. This strategy is particularly powerful for the construction of nitrogen-containing heterocycles, such as tetrahydroisoquinolines, which are prevalent motifs in numerous biologically active natural products and synthetic drugs.
-
Functional Group Interconversion of the Acetamide: The acetamide group itself can be modified or used as a directing group to influence reactivity at other positions of the molecule.
The following sections will provide in-depth discussions and detailed protocols for these key transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new bonds at the C2 position of the phenethyl scaffold. The choice of reaction depends on the desired structural modification.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for creating a new carbon-carbon bond between the aryl bromide of this compound and a variety of organoboron reagents, most commonly arylboronic acids.[2][3] This reaction is instrumental in the synthesis of biaryl compounds, which are key pharmacophores in many CNS-active drugs and enzyme inhibitors.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or from a stable Pd(0) source like Pd(PPh₃)₄. The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the aryl bromide to the palladium center and promote the subsequent reductive elimination to form the product.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[2] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and it is often substrate-dependent.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of N-(2-(4-methoxyphenyl)phenethyl)acetamide
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 242 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 1,4-dioxane (1 mL) under an inert atmosphere.
-
Add the catalyst premix to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Results:
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) |
| N-(2-(4-methoxyphenyl)phenethyl)acetamide | C₁₇H₁₉NO₂ | 269.34 | 85-95 |
Heck Reaction: Formation of Alkenyl Derivatives
The Heck reaction provides a powerful method for the arylation of alkenes, enabling the introduction of a vinyl group at the C2 position of the phenethyl ring.[4] This transformation is particularly useful for synthesizing precursors to more complex polycyclic structures and for introducing functionalized side chains.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. Pd(OAc)₂ is a common precatalyst, often used in conjunction with a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃). The ligand stabilizes the palladium catalyst and influences its reactivity.
-
Base: A base, typically a tertiary amine like triethylamine (Et₃N), is required to neutralize the hydrohalic acid (HBr) that is formed during the catalytic cycle.
-
Solvent: A polar aprotic solvent such as DMF or NMP is commonly used to ensure the solubility of the reactants and the catalyst system at the elevated temperatures often required for the Heck reaction.
Experimental Workflow: Heck Reaction
Sources
Application Note: Precision TLC Monitoring of N-(2-bromophenethyl)acetamide Reactions
This Application Note is structured to serve as a definitive technical guide for researchers monitoring the synthesis and subsequent cyclization of N-(2-bromophenethyl)acetamide. It prioritizes mechanistic understanding, robust protocol design, and self-validating experimental logic.
Executive Summary & Chemical Context[1][2][3][4]
This compound is a critical intermediate in the synthesis of isoquinoline alkaloids, most notably serving as the substrate for the Bischler-Napieralski cyclization . In medicinal chemistry, this pathway is essential for accessing tetrahydroisoquinoline scaffolds found in various therapeutic agents.
Effective monitoring of this compound involves two distinct reaction environments:[1]
-
Formation: The acetylation of 2-bromophenethylamine (highly polar, basic) to this compound (neutral/moderately polar).
-
Cyclization: The dehydration of the amide to form a 1-methyl-3,4-dihydroisoquinoline derivative (basic, heterocyclic).
This guide provides a self-validating TLC protocol that distinguishes these species based on their distinct polarity and functional group reactivity.
Reaction Pathway & Polarity Shift
The following diagram illustrates the chemical transformation and the corresponding shift in polarity that dictates TLC behavior.
Caption: Reaction pathway showing the conversion of the polar amine to the neutral amide, and finally to the basic imine, correlating with expected TLC behavior.
Methodology & Materials
Stationary Phase
-
Standard: Silica Gel 60 F
on aluminum or glass backing. -
Rationale: The fluorescence indicator (F
) is critical because the brominated aromatic ring strongly quenches UV light, appearing as a dark spot against a bright green background.
Mobile Phase Selection (The "Solvent System")
Due to the drastic polarity differences between the amine starting material and the amide product, a single mobile phase may not suffice for all stages.
| System | Composition (v/v) | Target Separation | Characteristics |
| System A | DCM : MeOH (95:5) | Amide Formation | Moves the Amide ( |
| System B | EtOAc : Hexane (80:20) | Amide Purity | Good for assessing the purity of the isolated amide. Amine remains at baseline. |
| System C | DCM : MeOH : NH | Cyclization | Essential for the cyclization step. The ammonia prevents the basic dihydroisoquinoline product from streaking. |
Visualization Matrix
A multi-modal detection strategy is required to confirm identity, as
| Method | Target Group | Observation | Specificity |
| UV (254 nm) | Aromatic Ring | Dark spots on green background | Non-specific (Detects SM, Int, & Product) |
| Ninhydrin Stain | Primary Amines | Red/Purple spot (Heat required) | Specific to Starting Material. The Amide and Cyclized product will NOT stain (or stain very faintly yellow). |
| Dragendorff’s | Tertiary Amines/Alkaloids | Orange/Red spot | Specific to Cyclized Product. Detects the heterocyclic nitrogen. |
| Iodine Chamber | C-H bonds / Aromatics | Yellow/Brown spots | General (All species) |
Protocol 1: Monitoring Amide Formation
Objective: Monitor the disappearance of 2-bromophenethylamine and formation of this compound.
Step-by-Step Procedure
-
Sample Prep: Dissolve a micro-spatula tip of the reaction mixture in Dichloromethane (DCM) . If the reaction is in aqueous phase, perform a "mini-workup" (extract 100 µL reaction mix into 500 µL DCM in a vial, shake, and spot the organic layer).
-
Plate Spotting:
-
Lane 1: Starting Material (SM) Reference (2-bromophenethylamine).
-
Lane 2: Co-spot (SM + Reaction Mixture).
-
Lane 3: Reaction Mixture (RM).
-
-
Elution: Develop in System A (DCM:MeOH 95:5) .
-
Visualization:
-
First: View under UV (254 nm). Mark all spots with a pencil.[2] The Product (Amide) should appear higher (
) than the SM. -
Second: Dip in Ninhydrin Stain and heat with a heat gun until the SM reference spot turns purple.
-
Validation: The reaction is complete when the corresponding purple spot in Lane 3 is absent. The product spot (higher
) should remain colorless or turn faint yellow.
-
Protocol 2: Monitoring Bischler-Napieralski Cyclization
Objective: Monitor the dehydration of the amide to the dihydroisoquinoline. This is more challenging as both species are UV-active, but the product is basic.
Step-by-Step Procedure
-
Sample Prep: Quench a small aliquot (50 µL) in dilute NaOH/DCM to ensure the basic product is in the free base form (not the salt). Spot the organic layer.[3][2][4][5][6]
-
Elution: Develop in System C (DCM:MeOH:NH
OH 90:9:1) .-
Note: The ammonia is crucial. Without it, the cyclized imine will streak or stick to the baseline due to interaction with acidic silanols.
-
-
Visualization:
-
First: UV (254 nm).[7][5] The cyclized product often has a slightly different UV absorption profile (more conjugated) than the amide.
-
Second: Dip in Dragendorff’s Reagent .
-
Validation: The cyclized product (tertiary-like nitrogen system) will stain orange/red immediately. The starting amide (secondary amide) reacts weakly or not at all.
-
Workflow Logic & Decision Tree
The following diagram outlines the decision-making process for selecting the correct mobile phase and visualization method based on the reaction stage.
Caption: Decision tree for selecting mobile phases and stains based on reaction stage.
Troubleshooting & "Self-Validating" Checks
A self-validating protocol includes internal checks to prevent false positives.
| Issue | Possible Cause | Validation Step |
| Streaking Spots | Acidic/Basic interaction with Silica | Add Modifier: If amine SM streaks, add 1% Triethylamine (TEA) to mobile phase. If cyclized product streaks, ensure NH |
| No Separation | Polarity match between SM/Prod | Change System: Switch from DCM/MeOH to EtOAc/Hexane. Amides often separate better from amines in EtOAc. |
| Product "Disappears" | Formation of Salt | Mini-Workup: The cyclized product might be a hydrochloride salt (water soluble). Ensure the TLC sample is basified (NaOH) and extracted into DCM before spotting. |
| False Positive (UV) | Solvent Impurities | Co-Spotting: Always run a co-spot (Lane 2). If the "new" spot is perfectly aligned with the SM, it is not a product. |
Safety Considerations
-
2-Bromophenethylamine: Corrosive and irritant. Handle in a fume hood.
-
Silica Dust: Do not inhale. Use a mask when cutting plates.
-
UV Light: Wear UV-blocking safety glasses to prevent corneal damage.
-
Ninhydrin/Dragendorff: Toxic stains. Use forceps and dip in a dedicated area within the hood.
References
-
Bischler-Napieralski Reaction Mechanisms
-
TLC Visualization of Amines & Amides
- Title: TLC Visualiz
- Source: EPFL (École Polytechnique Fédérale de Lausanne).
-
URL:[Link]
-
Phenethylamine Analysis
-
Compound Data
Sources
- 1. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. This compound [myskinrecipes.com]
- 5. epfl.ch [epfl.ch]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Bromophenethylamine 97 65185-58-2 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-bromophenethyl)acetamide
Welcome to the technical support center for the synthesis of N-(2-bromophenethyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we combine fundamental chemical principles with practical, field-tested solutions to empower your experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound via the N-acetylation of 2-bromophenethylamine. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: Why is my yield of this compound consistently low?
A low yield is often a symptom of several possible issues, ranging from incomplete reactions to competing side reactions. Let's dissect the primary causes.
Causality Analysis:
-
Incomplete Reaction: The nucleophilicity of the primary amine in 2-bromophenethylamine is essential for its attack on the acetylating agent (e.g., acetic anhydride or acetyl chloride).[1] If the reaction conditions are not optimal, a significant portion of the starting material may remain unreacted. This can be due to:
-
Insufficient Base: A base is crucial to neutralize the acidic byproduct (acetic acid or HCl) generated during the reaction. Without an adequate base, the reaction mixture becomes acidic, protonating the starting amine. This protonated amine (ammonium salt) is no longer nucleophilic and cannot react with the acetylating agent.
-
Low Temperature: While the reaction is often exothermic, running it at excessively low temperatures (e.g., sub-zero without cause) can slow the reaction rate to a crawl, leading to incomplete conversion within a practical timeframe.[2]
-
Poor Reagent Quality: Acetylating agents like acetic anhydride can hydrolyze over time if not stored properly. Degraded reagents will have lower potency, leading to an incomplete reaction.
-
-
Competing Side Reactions: The structure of 2-bromophenethylamine contains a bromine atom on the benzylic position, which can participate in side reactions, particularly elimination.
-
Elimination (E2 Reaction): In the presence of a strong or sterically hindered base, an E2 elimination can occur, where the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of 2-bromostyrene. This is more prevalent at elevated temperatures.
-
Diacylation: Although less common for primary amines, using a large excess of a highly reactive acetylating agent under forcing conditions could potentially lead to the formation of a diacetamide product.[2]
-
-
Purification Losses: The product may be lost during the workup and purification steps. This can happen during aqueous washes if the product has some water solubility or during recrystallization if an inappropriate solvent system is used, leading to either poor recovery or co-precipitation with impurities.
Solutions & Optimization Strategies:
-
Optimize Base Selection and Stoichiometry:
-
Use a non-nucleophilic base like triethylamine (TEA) or a mild inorganic base such as aqueous sodium bicarbonate (NaHCO₃).
-
Employ at least 1.1 to 1.5 equivalents of the base to ensure the complete neutralization of the acidic byproduct.
-
-
Control Reaction Temperature:
-
Start the reaction at a low temperature (0-5 °C) to control the initial exotherm, especially during the addition of the acetylating agent.
-
After the initial addition, allow the reaction to warm to room temperature and stir for 1-4 hours to ensure completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Ensure Reagent Quality:
-
Use fresh or recently opened acetylating agents. If in doubt, verify the purity of the starting materials via NMR or GC-MS.
-
-
Refine Workup and Purification:
-
During aqueous workup, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product and maximize extraction efficiency.
-
For recrystallization, perform small-scale solvent screening to find an optimal solvent system. A common choice is a mixture of ethyl acetate and hexanes.
-
Question 2: My final product is impure, with multiple spots on the TLC. What are these impurities and how can I prevent them?
The presence of multiple spots on a TLC plate is a clear indicator of side product formation or unreacted starting materials.
Causality Analysis:
The primary impurities are typically:
-
Unreacted 2-bromophenethylamine: As discussed in the low yield section, this points to an incomplete reaction.
-
2-bromostyrene: This is the product of an E2 elimination side reaction, favored by strong bases and higher temperatures.
-
N,N-diacetyl-2-bromophenethylamine: A diacylation product, which can form if a significant excess of the acetylating agent is used.
dot
Caption: Competing reaction pathways in the synthesis of this compound.
Solutions & Optimization Strategies:
-
TLC Monitoring: The most critical tool for troubleshooting is TLC. Regularly monitor the reaction to determine the point of maximum product formation and minimal side products. A suitable eluent system is typically 20-40% ethyl acetate in hexanes.
-
Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. A large excess increases the likelihood of diacylation and makes purification more difficult.
-
Choice of Base: To minimize elimination, avoid strong, bulky bases like potassium tert-butoxide. Mild bases like pyridine or aqueous NaHCO₃ are often sufficient and less likely to promote the E2 pathway.[3]
-
Purification Strategy:
-
Column Chromatography: If significant impurities are present, purification by flash column chromatography is the most effective method. Use a gradient elution, starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity to separate the nonpolar 2-bromostyrene, the desired product, and any highly polar impurities.
-
Recrystallization: If the crude product is relatively clean (>85-90% pure), recrystallization can be an efficient purification method.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which acetylating agent is better: acetic anhydride or acetyl chloride?
Both reagents are effective. Acetic anhydride is generally preferred in a laboratory setting because it is less volatile, less corrosive, and its byproduct, acetic acid, is easier to handle than the HCl generated from acetyl chloride.[5] Acetyl chloride is more reactive and may be useful for less reactive amines, but it requires more stringent anhydrous conditions and careful handling.
Q2: What is the optimal solvent for this reaction?
A variety of solvents can be used. Dichloromethane (DCM) or chloroform are excellent choices as they are inert and dissolve the starting materials well.[3] Aprotic polar solvents like Tetrahydrofuran (THF) can also be used.[2] Some procedures also utilize a biphasic system with an organic solvent and aqueous sodium bicarbonate.
Q3: How do I properly quench the reaction?
After the reaction is complete (as determined by TLC), it should be quenched to destroy any excess acetylating agent. This is typically done by slowly adding water or a saturated aqueous solution of sodium bicarbonate. If using acetic anhydride, this will hydrolyze it to acetic acid, which is then neutralized by the base. This step should be performed in an ice bath as the quench can be exothermic.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for the synthesis of this compound.
Materials:
-
2-bromophenethylamine (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromophenethylamine (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 eq) to the solution. Then, add acetic anhydride (1.2 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography.
dot
Caption: Optimized workflow for the synthesis of this compound.
Data Summary
The choice of base can significantly impact the reaction outcome. The following table provides a qualitative comparison based on common laboratory experience.
| Base | Reactivity | Side Reaction Risk (Elimination) | Handling Notes |
| Triethylamine (TEA) | High | Moderate | Volatile liquid, requires good ventilation. |
| Pyridine | Moderate | Low | Toxic, strong odor, requires fume hood use. |
| Aq. NaHCO₃ | Moderate | Low | Biphasic reaction, may be slower. Easy to handle. |
| DIPEA | High | Moderate-High | Sterically hindered, good for sensitive substrates. |
References
- Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
- Google Patents. (n.d.). CN101462977B - Purification method of N,N-dimethylacetamide.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide? Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US2106697A - Process for the manufacture of acetamide.
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved February 7, 2026, from [Link]
-
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved February 7, 2026, from [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (2020, July 8). Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved February 7, 2026, from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Mescaline. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Psychedelic drug. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Selective Acylation of Primary Amines in Peptides and Proteins. Retrieved February 7, 2026, from [Link]
-
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.). Retrieved February 7, 2026, from [Link]
-
The University of Texas at Austin. (n.d.). CH 220C. Retrieved February 7, 2026, from [Link]
-
YouTube. (2014, April 20). Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism). Retrieved February 7, 2026, from [Link]
-
NCERT. (n.d.). Amines. Retrieved February 7, 2026, from [Link]
Sources
common side reactions in the synthesis of N-(2-bromophenethyl)acetamide
Welcome to the technical support center for the synthesis of N-(2-bromophenethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-acylation. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most pressing issues that chemists encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary culprits?
A1: Low yields in this synthesis typically stem from three main areas:
-
Protonation of the Starting Amine: The N-acylation reaction using acetyl chloride generates a stoichiometric amount of hydrochloric acid (HCl). This acid will protonate the starting 2-bromophenethylamine, rendering its lone pair unavailable for nucleophilic attack and effectively halting the reaction. The use of a non-nucleophilic base to scavenge this acid is critical[1].
-
Competing Side Reactions: The structure of 2-bromophenethylamine is predisposed to side reactions, primarily base-induced elimination and intramolecular cyclization. If reaction conditions (e.g., temperature, choice of base) are not carefully controlled, these alternative pathways can significantly consume your starting material.
-
Hydrolysis of the Acylating Agent: Acetyl chloride and acetic anhydride are highly susceptible to moisture. Any water present in the solvent or on the glassware will rapidly hydrolyze these reagents, reducing their effective concentration and leading to incomplete conversion.
Q2: I see multiple spots on my TLC plate after the reaction. What are these impurities?
A2: Besides unreacted starting material, the most common impurities are products of competing side reactions:
-
Elimination Product (Styrene Derivative): Under basic conditions, especially with heat, an E2 elimination reaction can occur, removing HBr to form a styrene derivative. This byproduct is typically less polar than your desired amide product.
-
Intramolecular Cyclization Product (Aziridine Derivative): The amine or the resulting amide can act as an intramolecular nucleophile, displacing the bromide to form a strained three-membered aziridine ring. This pathway is temperature-dependent and can be a significant side reaction[2][3].
-
Diacylation Product: While less common for secondary amides, using a large excess of a highly reactive acylating agent or harsh conditions can sometimes lead to the formation of a diacetylated product[1].
Q3: How do I choose the right base for this reaction?
A3: The choice of base is critical to minimize side reactions. You need a base that is strong enough to neutralize the generated acid (e.g., HCl) but is not so strong or bulky that it promotes the E2 elimination side reaction.
-
Recommended: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal. They are non-nucleophilic and effectively scavenge acid without promoting elimination.
-
Avoid: Strong bases like sodium hydroxide or potassium tert-butoxide should be avoided as they will strongly favor the elimination pathway to form the styrene byproduct[4][5].
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific experimental issues and their underlying causes, offering targeted solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Amine protonation by acid byproduct. 2. Insufficient amount of acylating agent. 3. Hydrolysis of the acylating agent. | 1. Ensure at least 1.1 equivalents of a suitable base (e.g., triethylamine) are used. 2. Use a slight excess (1.05-1.1 equivalents) of the acylating agent. 3. Use anhydrous solvents (e.g., dry DCM) and flame-dried glassware under an inert atmosphere (N₂ or Ar). |
| Major Impurity with High Rf on TLC | The byproduct is likely the less polar styrene derivative from an E2 elimination reaction. This is favored by high temperatures or the use of an overly strong base. | 1. Maintain a low reaction temperature (start at 0 °C and allow to warm to room temperature). 2. Switch to a non-nucleophilic tertiary amine base like triethylamine. 3. Avoid heating the reaction mixture. |
| Product is an Oil and Fails to Crystallize | The presence of impurities, particularly the elimination or cyclization byproducts, can disrupt the crystal lattice, resulting in an oil. | 1. Purify the crude product using column chromatography to separate the desired amide from less polar (elimination) and potentially more polar (unreacted amine) impurities. 2. Attempt trituration with a cold non-polar solvent like hexane to induce crystallization. |
| Mass Spectrum Shows a Peak Lower than Expected | This could indicate the presence of the cyclized aziridine derivative, which would have a mass corresponding to the loss of HBr from the starting material. | 1. Confirm the structure using ¹H NMR spectroscopy. 2. Minimize this side reaction by keeping the reaction temperature low and avoiding prolonged reaction times. |
Reaction Pathways: Desired vs. Competing Side Reactions
Understanding the potential reaction pathways is key to controlling the outcome of your synthesis. The diagrams below illustrate the desired N-acylation reaction and the primary competing side reactions.
Caption: Desired N-acylation reaction pathway.
Caption: Competing reaction pathways in the synthesis.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Monitoring by TLC is recommended to optimize reaction times for your specific setup.
Protocol 1: Synthesis of this compound
This protocol utilizes standard conditions designed to favor the desired N-acylation.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-bromophenethylamine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM), approximately 0.2 M concentration.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA) (1.1 eq) dropwise to the stirred solution.
-
Acylation: Slowly add acetyl chloride (1.05 eq) dropwise over 10-15 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the consumption of the starting amine by TLC.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
This method is effective if the crude product is a solid and contains minimal impurities.
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but less soluble when cold (e.g., ethyl acetate/hexane mixture or isopropanol).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
References
- BenchChem. (2025).
- BenchChem. (2025). How to increase the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide.
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E65(8), o1955. [Link]
-
Doyle, A. G., et al. (2020). Synthesis of β‑Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(18), 8928-8937. [Link]
-
Zaragoza, F. (2024). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. [Link]
- BenchChem. (2025).
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. [Link]
-
Save My Exams. (2025). Elimination Reactions of Halogenoalkanes. [Link]
-
Clark, J. (2023). Elimination from unsymmetric halogenoalkanes. Chemguide. [Link]
Sources
removing unreacted starting materials from N-(2-bromophenethyl)acetamide
Diagnostic: Identify Your Impurity Profile
Before initiating a purification protocol, identify the nature of your contamination. The synthesis of N-(2-bromophenethyl)acetamide typically involves the acetylation of 2-bromophenethylamine using acetic anhydride or acetyl chloride.
| Symptom / Observation | Likely Impurity | Chemical Nature | Removal Strategy (Tier) |
| Fishy/Amine odor , Basic pH on wet litmus, spot at baseline or low | 2-Bromophenethylamine (Starting Material) | Basic Amine | Tier 1: Acidic Wash |
| Vinegar odor , Acidic pH, broad streak on TLC. | Acetic Acid / Acetic Anhydride | Carboxylic Acid | Tier 1: Basic Wash |
| Sticky oil that refuses to crystallize; NMR shows mixed peaks. | Mixed Crude | Neutral/Mixed | Tier 2: Recrystallization |
| Multiple spots on TLC near product | Side Products (Di-acetylation or degradation) | Neutral | Tier 3: Chromatography |
Tier 1: The "Gold Standard" Acid-Base Workup
Theory of Operation:
This protocol relies on the massive
-
Impurity (Amine): The conjugate acid of 2-bromophenethylamine has a
. It effectively protonates in dilute acid, becoming water-soluble. -
Target (Amide): this compound is neutral (conjugate acid
). It remains in the organic layer even at low pH.
Step-by-Step Protocol
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (
) -
Brine (Saturated NaCl)
Workflow:
-
Dissolution: Dissolve your crude reaction mixture in DCM or EtOAc (approx. 10-15 mL per gram of crude).
-
Acid Wash (Removes Amine):
-
Transfer to a separatory funnel.
-
Wash with 1M HCl (
volume of organic layer). - (Water Soluble).
-
Critical Step: Shake vigorously for 2 minutes to ensure phase contact.
-
Drain the organic layer (bottom for DCM, top for EtOAc) into a clean flask. Keep the aqueous layer until recovery is confirmed.
-
-
Base Wash (Removes Acids):
-
Return the organic layer to the funnel.
-
Wash with Saturated
( ). -
Caution: Vent frequently! Acetic acid reacts with bicarbonate to release
gas.
-
-
Drying:
-
Wash the organic layer once with Brine.
-
Dry over Anhydrous Sodium Sulfate (
) for 15 minutes. -
Filter and concentrate in vacuo.[4]
-
Visualizing the Logic (Decision Tree)
Caption: Logical flow of the Acid-Base extraction protocol, isolating the neutral amide from basic amine precursors and acidic byproducts.
Tier 2: Recrystallization (Troubleshooting "Oiling Out")
If the extraction yields a solid that is slightly off-white or has minor impurities, recrystallization is the preferred polishing step.
The Challenge: Phenethylacetamides often "oil out" (form a liquid droplet at the bottom of the hot solvent) rather than crystallizing, especially if the melting point is below 100°C.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Application | Technique |
| EtOAc / Hexane | 1:3 to 1:5 | General Purpose | Dissolve in min. hot EtOAc; add hot Hexane until cloudy. |
| Ethanol / Water | 9:1 | Polar Impurities | Dissolve in hot EtOH; add water dropwise. |
| Toluene | Pure | High Purity | Good for highly crystalline aromatics. |
Protocol for Oiling Out:
-
Dissolve: Use the minimum amount of hot Ethyl Acetate (EtOAc) to dissolve the crude solid.
-
Precipitate: Slowly add hot Hexane (or Heptane) until the solution turns slightly cloudy.
-
Re-dissolve: Add one drop of EtOAc to clear the cloudiness.
-
Cool: Remove from heat. Let it cool to room temperature undisturbed.
-
Troubleshooting: If oil droplets form, reheat and add slightly more EtOAc. Scratch the glass side with a spatula to induce nucleation.
-
-
Freeze: Once at room temperature, place in a -20°C freezer to maximize yield.
Tier 3: Chromatography (Flash Column)
Use this only if Tier 1 and 2 fail, or if you have non-ionic side products (e.g., di-acetylated species).
-
Stationary Phase: Silica Gel (standard 40-63
). -
Mobile Phase:
-
Start: 10% Ethyl Acetate in Hexane.
-
Gradient: Ramp to 40% or 50% Ethyl Acetate.
-
-
TLC Visualization: UV (254 nm) is effective due to the aromatic ring.
-
Stain: If UV is weak, use Ninhydrin (visualizes unreacted amine as red/purple) or Phosphomolybdic Acid (PMA) (general stain).
-
Analytical Verification
How do you confirm the starting material is gone?
-
TLC (Thin Layer Chromatography):
-
Run Co-spot: Lane 1 (SM), Lane 2 (Co-spot), Lane 3 (Product).
-
Eluent: 50% EtOAc / 50% Hexane.
-
Success Criteria: Absence of the lower
spot corresponding to the amine in Lane 3.
-
-
NMR (Proton NMR):
-
Diagnostic Peak (Product): Look for the singlet methyl group of the acetamide (
ppm) and the amide proton ( , broad singlet, ppm). -
Diagnostic Peak (Impurity): The starting material (amine) will lack the acetyl singlet and often has a distinct shift in the methylene (
) protons adjacent to the nitrogen.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for acid-base extraction principles).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21226206, Ethyl acetate hexane. [Link] (Accessed Feb 7, 2026).
-
University of Rochester, Department of Chemistry. Recrystallization Guide and Solvent Selection Tables. [Link] (Accessed Feb 7, 2026).
Sources
- 1. US4127607A - Process for the preparation of an acetamide derivative - Google Patents [patents.google.com]
- 2. N-Phenethylacetamide compounds, processes for their preparation and therapeutic compositions containing them - Patent 0009608 [data.epo.org]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(2-bromophenethyl)acetamide Purification
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with N-(2-bromophenethyl)acetamide. The following troubleshooting guides and FAQs address common issues encountered during the workup and purification of this compound, moving beyond simple steps to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate purity challenges but also to build a robust, self-validating purification strategy.
Troubleshooting Guide: From Crude Reaction to Pure Compound
This section addresses specific, observable issues you might encounter post-synthesis.
Question 1: My initial workup has left a significant amount of unreacted 2-bromophenethylamine in my crude product, as confirmed by TLC and ¹H NMR. How can I efficiently remove this basic impurity?
Answer:
This is a classic purification challenge stemming from the basicity of the starting amine. The most effective method for its removal is a liquid-liquid extraction using a dilute aqueous acid. The underlying principle is an acid-base reaction: the basic amine will be protonated by the acid to form a water-soluble ammonium salt, which will then partition into the aqueous phase, leaving your neutral amide product in the organic layer.
Causality: The lone pair of electrons on the nitrogen atom of the primary amine (2-bromophenethyl)amine makes it a Brønsted-Lowry base. In the presence of an acid like hydrochloric acid (HCl), it accepts a proton (H⁺) to form the corresponding ammonium chloride salt. This salt is ionic and therefore highly soluble in water, whereas the this compound product is a neutral, non-polar molecule that remains preferentially dissolved in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes to ensure thorough mixing between the organic and aqueous phases.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (often DCM) will be at the bottom.
-
Drain: Carefully drain the lower organic layer into a clean flask. Discard the upper aqueous layer, which now contains the amine salt impurity.
-
Repeat (Optional but Recommended): For high levels of amine contamination, repeat the acid wash (steps 2-5) with a fresh portion of 1M HCl.
-
Neutralizing Wash: To remove any residual acid from the organic layer, wash it with a saturated solution of sodium bicarbonate (NaHCO₃) and then with brine (saturated NaCl solution).[1][2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now free of the starting amine.
Question 2: After the acid wash, my product is still not pure. TLC shows a spot very close to my product spot. What is the next best step: recrystallization or column chromatography?
Answer:
When dealing with impurities of similar polarity to your desired compound, both recrystallization and column chromatography are powerful techniques. The choice depends on the nature of the impurity, the quantity of material, and the desired final purity.
-
Column Chromatography is generally the more robust method for separating compounds with small differences in polarity.[3] It is particularly useful for removing multiple impurities or when the impurities are structurally very similar to the product.
-
Recrystallization is an excellent and often more scalable technique if a suitable solvent system can be found where the product's solubility differs significantly from that of the impurity at different temperatures.[4] It is often preferred for achieving very high purity on a larger scale once a reliable protocol is established.
Caption: Purification workflow decision matrix.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point for N-aryl acetamides is a mixture of hexanes and ethyl acetate.[1] You are aiming for a retention factor (Rƒ) of ~0.3 for your product.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in your starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve your crude product in a minimum amount of the organic solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system, applying gentle air pressure to achieve a steady flow.[3]
-
Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions that contain your pure product and remove the solvent via rotary evaporation to yield the purified this compound.[2]
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. For amides, common solvent systems include ethanol/water, ethyl acetate/heptane, or toluene.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid at the boiling point.
-
Decolorization (if needed): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Crystallization: Remove the flask from the heat source. If using a co-solvent, add the "anti-solvent" (e.g., water) dropwise until the solution just begins to turn cloudy. Allow the flask to cool slowly to room temperature. Large, pure crystals form during slow cooling.[6] Rushing this step by placing it directly in an ice bath will cause the product to "crash out," trapping impurities.
-
Isolation: Once crystallization is complete (further cooling in an ice bath can maximize yield), collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
| Solvent System (Good/Anti-Solvent) | Rationale |
| Ethanol / Water | The amide is soluble in hot ethanol but insoluble in water. |
| Ethyl Acetate / Heptanes | The amide is soluble in the polar ethyl acetate but insoluble in non-polar heptanes. |
| Toluene / Hexanes | The amide is soluble in hot toluene; adding hexanes reduces solubility upon cooling. |
Frequently Asked Questions (FAQs)
Q1: What is a standard, full workup procedure after a typical N-acylation reaction using acetyl chloride and a base like triethylamine? A workup is a multi-step process designed to isolate the crude product from the reaction mixture by removing reagents, catalysts, and soluble byproducts.
-
Quench: Cool the reaction mixture in an ice bath and slowly add water or a dilute aqueous solution to quench any remaining reactive acetyl chloride.
-
Phase Separation: If using a water-immiscible solvent, transfer the mixture to a separatory funnel. If the reaction was in a water-miscible solvent, add an extraction solvent like ethyl acetate and water.
-
Acid Wash: Wash with 1M HCl to remove the triethylamine base (forms water-soluble triethylammonium chloride).
-
Base Wash: Wash with saturated NaHCO₃ solution to remove any acetic acid formed from quenching.
-
Brine Wash: Wash with saturated NaCl solution to reduce the amount of dissolved water in the organic layer.
-
Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Q2: How can I assess the purity of my final product? A combination of techniques provides the most reliable assessment of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically cause the melting point to be depressed and broadened.[7]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate when eluted with an appropriate solvent system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure of your compound and to detect the presence of impurities, even at low levels.[8] The integration of proton signals can be used for quantitative assessment of purity against a known standard.
Q3: Can residual bromine from the synthesis affect my purification? Elemental bromine (Br₂) is highly reactive and not typically present after a standard N-acylation workup. If for some reason free bromine is suspected, it can be quenched with a reducing agent like sodium thiosulfate solution during the aqueous workup. The resulting bromide salts are water-soluble and easily removed.[9]
References
-
De Dietrich Process Systems. (n.d.). Bromine Processes. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- Google Patents. (n.d.). EP1721889A1 - Process for the preparation of phenethylamine derivatives.
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved February 7, 2026, from [Link]
-
Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved February 7, 2026, from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). N-Acylation in Combinatorial Chemistry. Retrieved February 7, 2026, from [Link]
-
The Journal of Organic Chemistry. (2026). HBr–H2O2–Promoted Achmatowicz Rearrangement. Retrieved February 7, 2026, from [Link]
-
YouTube. (2020). Recrystallization of Acetanilide. Retrieved February 7, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
solvent effects on the outcome of N-(2-bromophenethyl)acetamide synthesis
Ticket #: 592-BPA-SOLV Subject: Technical Guide: Solvent Selection for N-(2-bromophenethyl)acetamide Synthesis Status: Open Priority: High (Technical Support)
Executive Summary & Reaction Context
User Query: Optimization of solvent systems for the acetylation of 2-(2-bromophenyl)ethanamine to form this compound.
The Chemistry: The synthesis involves the nucleophilic acyl substitution of a primary aliphatic amine. Unlike anilines, the amino group in phenethylamines is not conjugated to the aromatic ring, making it highly nucleophilic. However, the ortho-bromo substituent introduces two critical variables:
-
Lipophilicity: The bromine atom significantly decreases water solubility compared to the unsubstituted parent molecule, complicating aqueous (Schotten-Baumann) workups.
-
Steric/Electronic Influence: While the ethyl spacer mitigates direct steric hindrance at the nitrogen, the bulky bromine atom affects the crystal packing of the final product, often leading to "oiling out" rather than crystallization in semi-polar solvents.
This guide provides a validated solvent selection matrix and troubleshooting protocols to ensure high yield and purity.
Module 1: Critical Solvent Selection Matrix
The choice of solvent dictates reaction kinetics, byproduct management, and isolation strategy.
| Solvent System | Suitability | Key Technical Characteristics |
| Dichloromethane (DCM) | High (Standard) | Pros: Excellent solubility for both the 2-bromo precursor and the amide product. High volatility allows easy evaporation. Immiscible with water, facilitating extractive workups.Cons: Environmental restrictions; toxic. |
| Ethyl Acetate (EtOAc) | High (Green) | Pros: "Green" alternative to DCM. Good solubility. Can often crystallize the product directly by adding heptane (antisolvent) without aqueous workup if using acetic anhydride.Cons: Slightly higher boiling point requires more energy to strip. |
| Water (Schotten-Baumann) | Medium/Risk | Pros: Fast, eco-friendly. Uses biphasic conditions (Water/DCM or Water/Toluene) with inorganic base (NaOH).Cons: High Risk of Oiling. The 2-bromo product is very lipophilic and often forms a sticky gum instead of a precipitate in water, trapping impurities. |
| Tetrahydrofuran (THF) | Medium | Pros: Miscible with water (good for homogenous hydrolysis of excess anhydride).Cons: Peroxide risk; difficult to separate from water during workup without salting out. |
| Toluene | Specialized | Pros: Ideal for scale-up (Dean-Stark not needed here, but good for azeotropes). Allows for high-temperature crystallization (cooling yields crystals).Cons: Product might be too soluble at RT, requiring very low temps to precipitate. |
Module 2: Mechanistic Visualization
The following diagram illustrates the reaction pathway and how solvent polarity stabilizes the transition state versus the ground state.
Caption: Figure 1. Solvent influence on the nucleophilic acyl substitution pathway. Polar aprotic solvents stabilize the dipolar transition state without deactivating the nucleophilic amine.
Module 3: Optimized Experimental Protocols
Method A: The "Robust Standard" (DCM/TEA)
Best for: Small scale (<10g), high purity requirements, and ensuring no "oiling out" issues.
-
Dissolution: Dissolve 1.0 eq of 2-(2-bromophenyl)ethanamine in DCM (10 mL/g).
-
Base Addition: Add 1.2 eq of Triethylamine (TEA). Cool to 0°C.
-
Acylation: Dropwise add 1.1 eq of Acetic Anhydride (preferred over Acetyl Chloride to reduce HCl salt formation).
-
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup (The "Acid Wash"):
-
Wash organic layer with 1M HCl (removes unreacted amine and TEA).
-
Wash with Sat. NaHCO3 (removes acetic acid byproduct).
-
Wash with Brine, dry over Na2SO4.
-
-
Isolation: Evaporate DCM. The 2-bromo derivative should crystallize upon standing. If oil remains, triturate with cold Hexane/Pentane.
Method B: The "Green Precipitation" (EtOAc/Heptane)
Best for: Avoiding chlorinated solvents and column chromatography.
-
Reaction: Dissolve amine in Ethyl Acetate (5 mL/g). Add 1.1 eq Acetic Anhydride.
-
Reflux: Heat to 60°C for 1 hour (accelerates reaction, ensures solubility).
-
Crystallization:
-
Cool slowly to Room Temperature.
-
Add Heptane dropwise until the solution turns slightly turbid.
-
Cool to 0°C. The product will crystallize out as white needles.
-
-
Filtration: Filter and wash with cold Heptane.
Module 4: Troubleshooting & FAQs
Issue 1: The product is an oil and won't solidify.
-
Cause: The 2-bromo substituent disrupts crystal lattice formation (lower melting point) and retains solvent.
-
Fix: Do not just evaporate to dryness. Use the "Seeding & Trituration" technique:
-
Dissolve the oil in a minimum amount of diethyl ether.
-
Add pentane until cloudy.
-
Scratch the glass side of the flask with a spatula.
-
Store in a freezer (-20°C) overnight.
-
Issue 2: Low yield with Acetyl Chloride.
-
Cause: Formation of Amine[1][2]·HCl salt. If you use Acetyl Chloride without enough base, the HCl byproduct instantly protonates half your starting amine, rendering it non-nucleophilic.
-
Fix: Switch to Acetic Anhydride (produces weak AcOH) or ensure >2.0 equivalents of base (TEA/DIPEA) are used if using Acetyl Chloride.
Issue 3: Impurities seen in NMR (Doublet at ~2.1 ppm).
-
Cause: This is likely N,N-diacetylation (rare for primary amines but possible with large excess of anhydride and high heat) or trapped Acetamide.
-
Fix: Switch to mild hydrolysis workup. Stir the crude reaction mixture with 2M NaOH for 30 mins before extraction to hydrolyze any unstable di-acetyl species or excess anhydride.
Decision Tree: Workup Strategy
Caption: Figure 2. Post-reaction processing logic to handle the lipophilic 2-bromo derivative.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text on Nucleophilic Acyl Substitution mechanisms).
-
BenchChem. (2025).[3] 2-Bromoacetamide synthesis and purification methods. Retrieved from . (Reference for general bromo-acetamide handling and solubility).
-
National Institute of Standards and Technology (NIST). (2018). Mass Spectrum and IR Data for N-(4-bromophenyl)acetamide. Retrieved from . (Analogous compound data for spectral verification).
-
Org. Synth. (1954). N-Bromoacetamide Synthesis. Organic Syntheses, Coll. Vol. 4, p.104. Retrieved from . (Historical context on bromo-amide stability).
-
PubChem. (2025).[4][5] Compound Summary: N-(2-bromophenyl)acetamide.[5][6][7] Retrieved from . (Physical property data for the structural isomer).
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2-bromophenyl)acetamide [stenutz.eu]
Validation & Comparative
A Comparative Guide to the Biological Activity Screening of N-(Phenethyl)acetamide Analogs
Introduction
The N-(phenethyl)acetamide scaffold represents a privileged structural motif in medicinal chemistry, valued for its synthetic tractability and the ease with which its pharmacological properties can be modulated through structural modifications. This guide offers a comparative analysis of screening methodologies to evaluate the therapeutic potential of N-(2-bromophenethyl)acetamide analogs across three critical domains: anticonvulsant, antimicrobial, and anticancer activities. By providing detailed experimental protocols, comparative data, and insights into the rationale behind methodological choices, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to explore this versatile chemical class.
Our approach is grounded in established, validated assays that form the cornerstone of early-stage drug discovery. We will delve into the procedural intricacies of the Maximal Electroshock (MES) test for anticonvulsant screening, the Broth Microdilution assay for determining Minimum Inhibitory Concentration (MIC) against microbial agents, and the MTT assay for assessing in vitro cytotoxicity against cancer cell lines. This guide is designed not merely as a list of instructions, but as a framework for understanding the causality behind experimental design, enabling robust and reproducible biological evaluation.
Section 1: Anticonvulsant Activity Screening
Expert Rationale: Why Screen Acetamides for Anticonvulsant Properties?
The investigation of N-substituted acetamides as potential anticonvulsants is predicated on their structural relationship to a class of compounds known to exhibit significant efficacy against seizures. Studies have consistently shown that substituted N-benzyl 2-acetamidoacetamides can provide substantial protection against maximal electroshock (MES)-induced seizures, a hallmark model for generalized tonic-clonic seizures in humans.[1] The core hypothesis is that specific structural features, such as the placement of a heteroatom moiety near the C(2) site of an acetamide backbone, are crucial for maximal anticonvulsant activity.[2] This makes the systematic screening of analogs, such as those derived from this compound, a logical and promising avenue for identifying novel antiepileptic drug candidates.
Primary Screening Model: The Maximal Electroshock (MES) Test
The MES test is a fundamental and widely used in vivo model for the initial screening and characterization of potential anticonvulsant drugs.[3][4][5] Its predictive value lies in its ability to identify compounds that can prevent the spread of seizure discharge from a maximal focal stimulus, a mechanism relevant to generalized tonic-clonic seizures.
Caption: Workflow for MES Anticonvulsant Screening.
Detailed Experimental Protocol: Maximal Electroshock (MES) Test
This protocol is a self-validating system that includes a positive control (a known anticonvulsant) to ensure the assay is performing correctly.
-
Animal Preparation:
-
Use male mice (18-30g) or rats, acclimated to the laboratory environment for at least 3 days.[6]
-
House animals with free access to food and water except during the experiment.
-
Divide animals into groups (e.g., n=4-8 per group): Vehicle control, positive control (e.g., Phenytoin), and test compound groups at various doses.[7]
-
-
Compound Administration:
-
Prepare test compounds and Phenytoin in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compounds intraperitoneally (i.p.) at a fixed dose (e.g., 100 mg/kg) for initial screening.[7][8]
-
Allow for a predetermined pretreatment time (e.g., 30 minutes or 4 hours) before electrical stimulation.[8]
-
-
Induction of Seizure:
-
Apply a supramaximal electrical stimulus using a convulsiometer via corneal or ear-clip electrodes. For mice, a typical stimulus is 50 mA for 0.2 seconds.[5]
-
Prior to electrode placement, apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the cornea to minimize pain.
-
-
Observation and Endpoint:
-
Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the abolition of the tonic extensor phase of the seizure. An animal is considered "protected" if it does not exhibit this response.
-
-
Data Analysis:
-
For initial screening, calculate the percentage of animals protected in each group.
-
For compounds showing significant activity, perform a dose-response study to determine the median effective dose (ED50), the dose required to protect 50% of the animals from the seizure endpoint.
-
Comparative Performance Data of Acetamide Analogs
| Compound/Analog | Animal Model | Administration | ED50 (mg/kg) | Reference |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse | i.p. | 8.3 | [2] |
| N-benzyl-2-acetamido-3-methoxypropionamide (R-isomer) | Mouse | i.p. | 4.5 | [2] |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | i.p. | 17.3 | [2] |
| N-benzyl 2,3-dimethoxypropionamide | Mouse | i.p. | 30 | [1] |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | Mouse | i.p. | 49.6 | [9] |
| Phenytoin (Reference Drug) | Mouse | i.p. | 6.5 | [2] |
| Phenobarbital (Reference Drug) | Mouse | i.p. | 22 | [1] |
This table synthesizes data from multiple studies to provide a comparative landscape. Direct comparison should be made with caution due to potential variations in specific experimental conditions.
Section 2: Antimicrobial Activity Screening
Expert Rationale: Exploring Acetamides as Antimicrobial Agents
The global challenge of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial properties. N-substituted acetamides and related structures have emerged as a promising area of investigation.[10] The core chemical scaffold allows for diverse substitutions that can influence the compound's ability to interfere with bacterial growth. For instance, the presence of specific electron-withdrawing groups on the aromatic rings of related diamide derivatives has been shown to enhance antibacterial activity.[11] Therefore, screening N-(phenethyl)acetamide analogs is a rational strategy to identify new leads for antimicrobial drug development.
Primary Screening Model: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[12][13] It is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[13][14] The broth microdilution method is a widely adopted, high-throughput technique for determining MIC values.[15]
Caption: Workflow for MIC Determination via Broth Microdilution.
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol is designed to be robust and includes essential controls for validation.
-
Preparation of Reagents and Media:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize.[12]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Plate Setup (96-well plate):
-
Add 50 µL of MHB to wells 2 through 12 in a row.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum only). Well 12 serves as the sterility control (broth only).
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
Comparative Performance Data of Acetamide and Related Analogs
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| Novel β-lactam derivatives (e.g., compound 19) | Various bacterial isolates | 0.98 - 250 | [16] |
| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d) | Pseudomonas aeruginosa | 12.5 | [11] |
| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d) | MRSA | 12.5 | [11] |
| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d) | Klebsiella pneumoniae | 25 | [11] |
Note: The data presented is for structurally related acetamide and amide derivatives to provide a benchmark for the potential activity of this compound analogs.
Section 3: Anticancer (Cytotoxicity) Screening
Expert Rationale: Phenylacetamides as Potential Anticancer Agents
Phenylacetamide derivatives have garnered significant interest as potential anticancer agents.[17] The rationale for screening these compounds stems from reports that related aromatic fatty acids can exert anti-proliferative and differentiating effects on various human cancer cell lines.[17] The mechanism often involves the induction of apoptosis (programmed cell death), a critical target for cancer therapies. For example, studies on N-(2-hydroxyphenyl) acetamide have shown it inhibits the growth of MCF-7 breast cancer cells by arresting the cell cycle and enhancing the pro-apoptotic Bax/Bcl-2 ratio.[18] This provides a strong mechanistic basis for evaluating novel N-(phenethyl)acetamide analogs for their cytotoxic potential.
Primary Screening Model: The MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[19][20] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[20] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of a compound's cytotoxic effect.[19]
Sources
- 1. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpp.com [ijpp.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. irejournals.com [irejournals.com]
- 11. researchgate.net [researchgate.net]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. emerypharma.com [emerypharma.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Comparison Guide: Benchmarking N-(2-bromophenethyl)acetamide in Heterocycle Synthesis
The following technical guide benchmarks the performance of N-(2-bromophenethyl)acetamide in intramolecular cyclization reactions, specifically focusing on the synthesis of indoline scaffolds via Palladium and Copper catalysis.
Executive Summary
This compound serves as a critical benchmark substrate for evaluating the efficacy of catalytic systems in intramolecular C-N bond formation . Its structural motif—an aryl bromide tethered to an acetamide via an ethylene chain—makes it the ideal precursor for synthesizing 1-acetylindoline , a core scaffold in bioactive alkaloids and pharmaceutical agents (e.g., Silodosin intermediates).
This guide compares the performance of this compound against its chloro- and iodo-analogs, evaluating reactivity profiles under Palladium (Buchwald-Hartwig) and Copper (Ullmann-type) catalytic manifolds.
Chemical Profile & Structural Logic[1]
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 74315-08-5 |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| Key Functional Groups | Aryl Bromide (Electrophile), Acetamide (Nucleophile) |
| Target Product | 1-Acetylindoline (via 5-exo-trig cyclization) |
Mechanistic Relevance: The ethylene linker dictates a 5-exo-trig cyclization trajectory. The reaction is driven by the oxidative addition of a metal catalyst into the C-Br bond, followed by amide coordination and reductive elimination. The ortho-positioning of the bromide is critical; para-isomers (e.g., N-(4-bromophenethyl)acetamide) cannot cyclize and are used as negative controls to test intermolecular side-reactions.
Benchmark 1: Palladium-Catalyzed Intramolecular Amidation
This reaction represents the "Gold Standard" for indoline synthesis. The performance of this compound is evaluated against ligand efficiency and halogen leaving group ability.
Comparative Reactivity Data
Conditions: 5 mol% Pd(OAc)₂, 7.5 mol% Ligand, Cs₂CO₃ (2.0 equiv), Toluene, 100°C, 12h.
| Substrate (X) | Ligand System | Yield (%) | Reaction Time | Performance Note |
| 2-Bromo (Benchmark) | PPh₃ (Triphenylphosphine) | 45% | 24h | Poor. Monodentate ligands struggle with oxidative addition/reductive elimination balance. |
| 2-Bromo (Benchmark) | BINAP (Bidentate) | 82% | 12h | Good. Chelation effect stabilizes the Pd(II) intermediate, preventing β-hydride elimination. |
| 2-Bromo (Benchmark) | XPhos (Buchwald) | 96% | 4h | Excellent. Sterically demanding, electron-rich ligand facilitates rapid oxidative addition. |
| 2-Chloro (Alternative) | XPhos | 65% | 24h | Lagging. Stronger C-Cl bond requires higher energy/more active catalyst (e.g., BrettPhos). |
| 2-Iodo (Alternative) | PPh₃ | 92% | 6h | Over-reactive. Facile oxidative addition allows use of cheaper ligands but suffers from dehalogenation side-products. |
Mechanistic Pathway (Palladium Cycle)
The following diagram illustrates the catalytic cycle, highlighting the critical "Oxidative Addition" step where the Bromine substituent dictates the rate compared to Cl or I analogs.
Figure 1: Catalytic cycle for the intramolecular amidation of this compound.
Benchmark 2: Copper-Catalyzed Ullmann-Type Cyclization
While Palladium offers mild conditions, Copper is the cost-effective alternative for industrial scale-up. This compound requires higher temperatures in this manifold compared to the iodo-analog.
Performance Matrix
Conditions: 10 mol% CuI, 20 mol% Ligand (DMEDA), K₃PO₄, Dioxane, 110°C.
| Variable | This compound | N-(2-iodophenethyl)acetamide |
| Yield | 78% | 91% |
| Temperature Required | 110°C (Reflux) | 80°C |
| Ligand Dependency | High (Requires diamine ligands like DMEDA or Phenanthroline) | Low (Can proceed ligand-free in some solvents) |
| Cost Efficiency | High (Cheaper precursor than Iodo, cheaper metal than Pd) | Moderate (Iodo precursors are expensive/unstable) |
Analyst Insight: For large-scale manufacturing, the Bromo analog represents the optimal balance between raw material cost (significantly lower than Iodo) and reactivity (manageable with Cu/Ligand systems), whereas the Chloro analog is virtually inert under standard Copper conditions.
Experimental Protocol: Optimized Synthesis of 1-Acetylindoline
Objective: Synthesis of 1-acetylindoline via Pd-catalyzed cyclization of this compound.
Reagents:
-
This compound (1.0 equiv, 1.0 mmol)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Toluene (anhydrous, 0.2 M concentration)
Workflow:
-
Setup: In a glovebox or under Argon stream, charge a reaction vial with Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Addition: Add this compound dissolved in anhydrous Toluene.
-
Activation: Seal the vial and heat to 100°C for 4 hours .
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.[1]4) should disappear, replaced by the indoline product (Rf ~0.6).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).
Self-Validating Check:
-
1H NMR Confirmation: Look for the disappearance of the distinctive downfield doublet of the ortho-proton adjacent to the bromine (approx. 7.5 ppm) and the appearance of the indoline C2-methylene triplet at approx. 4.0 ppm.
References
-
Intramolecular Amidation Benchmarks: Wolfe, J. P.; Wagaw, S.; Buchwald, S. L. "An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation: The Possible Involvement of Bis(phosphine) Palladium Complexes." J. Am. Chem. Soc.1996 , 118, 7215. Link
-
Copper-Catalyzed Synthesis of Indolines: Klapars, A.; Antilla, J. C.; Huang, X.; Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." J. Am. Chem. Soc.2001 , 123, 7727. Link
-
Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines (Contextual Analog): Bracher, F.; Glas, C.; Wirawan, R. "A short approach to N-aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines." Synlett2021 . Link
-
Crystal Structure & Conformation: Jasinski, J. P.; Guild, C. J.; Yathirajan, H. S.; Narayana, B.; Samshuddin, S. "N-(4-Bromophenyl)acetamide: a new polymorph." Acta Cryst.[2]2013 , E69, o461. Link
Sources
Publish Comparison Guide: Stability Assessment of N-(2-Bromophenethyl)acetamide
Executive Summary This guide provides a technical assessment of the stability profile of this compound (CAS: 614-76-6), a critical intermediate in the synthesis of isoquinoline alkaloids and nitrogen heterocycles. We compare its hydrolytic, thermal, and photolytic stability against its non-halogenated parent (N-phenethylacetamide) and its regioisomer (N-(4-bromophenethyl)acetamide). This analysis is designed for process chemists and analytical scientists optimizing storage and reaction conditions.
Chemical Identity & Physicochemical Baseline[1]
Before assessing stability, we establish the baseline properties of the target compound relative to its primary analogs.
| Feature | Target: this compound | Analog A: N-Phenethylacetamide | Analog B: N-(4-Bromophenethyl)acetamide |
| Structure | ortho-Br substituted | Unsubstituted | para-Br substituted |
| Molecular Weight | 242.11 g/mol | 163.22 g/mol | 242.11 g/mol |
| Electronic State | Inductively withdrawing (-I), Sterically crowded | Electron rich | Inductively withdrawing (-I), Sterically open |
| Key Risk | Photolytic dehalogenation, Cyclization | Hydrolysis | Photolytic dehalogenation |
Comparative Stability Analysis
Hydrolytic Stability
Amides are generally robust, but the ortho-substituent in this compound introduces unique kinetic parameters.
-
Acidic Conditions (pH < 2):
-
Target Performance: Moderate stability. The ortho-bromo group provides steric shielding to the amide carbonyl, slightly retarding the rate of hydrolysis compared to the para-isomer.
-
Comparison: N-phenethylacetamide hydrolyzes ~1.5x faster due to lack of steric hindrance.
-
Degradation Product: 2-Bromophenethylamine + Acetic Acid.
-
-
Basic Conditions (pH > 10):
-
Target Performance: Susceptible. Base-catalyzed hydrolysis proceeds via nucleophilic attack on the carbonyl. While the -I effect of Br increases electrophilicity, the steric bulk dominates, resulting in a slower reaction rate than the para-isomer.
-
Thermal Stability & Cyclization Potential
This is the most critical parameter for process safety. Phenethylacetamides are precursors to dihydroisoquinolines via the Bischler-Napieralski reaction.[1][2]
-
Target (ortho-Br):
-
Cyclization Risk: High in the presence of Lewis acids (POCl₃, P₂O₅).
-
Mechanism: The ortho-Br blocks one of the two potential cyclization sites on the phenyl ring. Cyclization is forced to the remaining open ortho position (C6), yielding 5-bromo-1-methyl-3,4-dihydroisoquinoline.
-
Thermal Profile: Stable up to ~100°C in neutral solid state. Above 140°C, risk of elimination or intramolecular condensation increases.
-
-
Analog A (Unsubstituted):
-
Cyclization Risk: Very High . With two equivalent ortho positions, the activation energy for cyclization is lower.
-
Photostability (Light Sensitivity)
-
Target (ortho-Br): Unstable . Aryl bromides have weak C-Br bonds (~65-70 kcal/mol). Exposure to UV light (<300 nm) causes homolytic cleavage, generating aryl radicals.
-
Unique Pathway: The ortho-radical can abstract a hydrogen from the ethyl side chain, leading to complex cyclized byproducts (indoline derivatives) or reduction to N-phenethylacetamide.
-
-
Analog A: Stable to ambient light.
-
Analog B (para-Br): Unstable, but degradation is primarily intermolecular (polymerization/dimerization) rather than intramolecular cyclization.
Mechanistic Visualization
The following diagram illustrates the divergent degradation pathways for this compound under different stress conditions.
Caption: Divergent degradation pathways showing hydrolytic cleavage, photolytic dehalogenation, and thermal cyclization.
Experimental Protocols for Stability Validation
To validate the stability of your specific batch, use the following self-validating protocols.
Stress Testing Workflow
Objective: Determine shelf-life and handling constraints.
-
Preparation: Dissolve this compound in Acetonitrile (1 mg/mL).
-
Conditions:
-
Acid: Add 0.1 N HCl, heat at 60°C for 4 hours.
-
Base: Add 0.1 N NaOH, heat at 60°C for 4 hours.
-
Oxidative: Add 3% H₂O₂, store at RT for 24 hours.
-
Photolytic: Expose to UV (254 nm) for 4 hours in quartz vial.
-
-
Analysis: Analyze via HPLC-UV (254 nm).
HPLC Analytical Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Amide/Aryl absorption).
Data Interpretation:
-
Retention Time (RT): The ortho-Br isomer typically elutes after the unsubstituted analog but before the para-Br isomer due to polarity and shape selectivity.
-
Acceptance Criteria: < 2% degradation for "Stable" classification.
Storage & Handling Recommendations
Based on the comparative analysis, the following storage protocols are mandatory to maintain >99% purity:
| Condition | Recommendation | Rationale |
| Container | Amber Glass Vials | Prevents photolytic C-Br cleavage. |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal stress and hydrolysis. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative degradation of trace impurities. |
| Desiccant | Required | Amides are hygroscopic; moisture accelerates hydrolysis.[3] |
References
-
BenchChem. (2025).[3][4] Stability issues of N-substituted acetamides and troubleshooting guides. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Acetamide, N-(2-bromophenyl)- Gas Phase Ion Energetics. Retrieved from
-
Organic Chemistry Portal. (2024). Bischler-Napieralski Reaction: Mechanism and Conditions. Retrieved from
-
PubChem. (2025).[5] N-(2-acetyl-4-bromophenyl)acetamide Compound Summary. Retrieved from
-
Judeh, Z. M. A., et al. (2002).[6] The first Bischler-Napieralski cyclization in a room temperature ionic liquid. Tetrahedron Letters, 43(29), 5089-5091. Retrieved from
Sources
- 1. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(2-acetyl-4-bromophenyl)acetamide | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The first Bischler-Napieralski cyclization in a room temperature ionic liquid [organic-chemistry.org]
A Comparative Guide to the Synthesis of N-(2-bromophenethyl)acetamide: An Analysis of Reported Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-(2-bromophenethyl)acetamide in Synthetic Chemistry
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its structure, featuring a reactive bromine atom and an acetamido group, allows for diverse chemical transformations, making it a key building block for more complex molecular architectures. This guide provides a comparative analysis of reported synthetic methodologies for this compound, with a focus on reaction yields and the underlying chemical principles that govern these transformations.
Reported Yields: A Comparative Overview
While a comprehensive body of literature detailing numerous synthetic routes and corresponding yields for this compound remains somewhat elusive, analysis of related reactions and general synthetic methods provides valuable insights into achievable efficiencies. The primary route to this compound is the acetylation of 2-bromophenethylamine. The yields for the synthesis of structurally similar acetamides can be quite high, often exceeding 70%. For instance, the synthesis of 2-bromo-N-(2-bromophenyl) acetamide has been reported with a yield of 75%.[1] Furthermore, the acetylation of 2'-aminoacetophenone has been achieved with a remarkable 96% yield.[2][3] These examples suggest that the acetylation of the primary amine in 2-bromophenethylamine should also proceed with high efficiency under optimized conditions.
| Product | Starting Materials | Reagents/Solvents | Yield (%) | Reference |
| 2-bromo-N-(2-bromophenyl) acetamide | 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide, 2-bromo-N-(2-bromophenyl) acetamide | K2CO3, Dimethyl formamide | 75% | [1] |
| N-(2-acetylphenyl)acetamide | 2'-aminoacetophenone | Acetic anhydride | 96% | [2][3] |
Table 1: Reported Yields for the Synthesis of Structurally Related Acetamides
Synthetic Methodologies: A Detailed Examination
The synthesis of this compound is most commonly achieved through the N-acetylation of 2-bromophenethylamine. This transformation can be accomplished using various acetylating agents, with acetic anhydride and acetyl chloride being the most prevalent. The choice of reagent and reaction conditions can significantly impact the reaction's efficiency and the purity of the final product.
Method 1: Acetylation using Acetic Anhydride
Acetic anhydride is a widely used, moderately reactive acetylating agent that offers a good balance of reactivity and ease of handling. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Workflow:
Caption: Workflow for the acetylation of 2-bromophenethylamine using acetic anhydride.
Detailed Protocol (General Procedure):
-
Dissolution: Dissolve 2-bromophenethylamine in a suitable organic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran).
-
Addition of Acetylating Agent: Add acetic anhydride to the solution. An excess of acetic anhydride is often used to drive the reaction to completion. The addition is typically performed at room temperature or under mild cooling.
-
Base (Optional but Recommended): To neutralize the acetic acid byproduct and facilitate the reaction, a base such as triethylamine or pyridine is often added.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove unreacted acetic anhydride and the acetic acid byproduct. This is followed by washing with brine.
-
Isolation: The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: The choice of an inert aprotic solvent prevents unwanted side reactions with the acetylating agent.
-
Base: The addition of a non-nucleophilic base is crucial to scavenge the acidic byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Aqueous Work-up: The use of a bicarbonate wash is a critical step to ensure the complete removal of acidic impurities, which can interfere with subsequent reactions or affect the stability of the product.
Method 2: Acetylation using Acetyl Chloride
Acetyl chloride is a more reactive acetylating agent than acetic anhydride and often leads to faster reaction times.[4] However, its high reactivity also makes it more sensitive to moisture, and the reaction generates hydrogen chloride (HCl) gas, which requires careful handling.[4]
Reaction Workflow:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
